
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Trifluoroethanamine Group: The brominated pyridine is then reacted with a trifluoroethanamine derivative under basic conditions to introduce the trifluoroethanamine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Formation of Hydrochloride Salt: Finally, the (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the trifluoroethanamine group enhances binding affinity and specificity. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
5-Bromopyridin-3-ylmethanol hydrochloride: A related compound with a hydroxyl group instead of the trifluoroethanamine group.
5-Bromopyridin-3-ylmorpholino methanone: A compound with a morpholino group attached to the pyridine ring.
Uniqueness
(S)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromopyridine and trifluoroethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C7H7BrClF3N2 |
|---|---|
Molekulargewicht |
291.49 g/mol |
IUPAC-Name |
(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
GTJUPMUSVXAWDV-RGMNGODLSA-N |
Isomerische SMILES |
C1=C(C=NC=C1Br)[C@@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


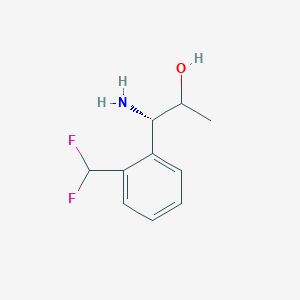
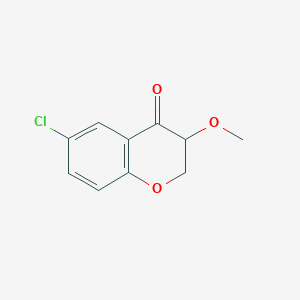
![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)

![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)


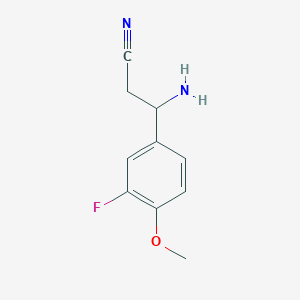
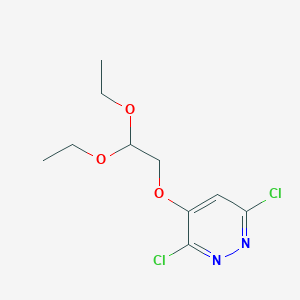

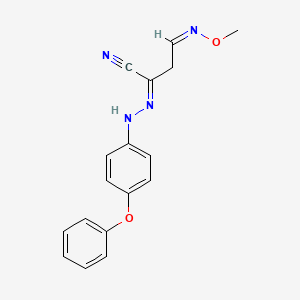
![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)

